![molecular formula C15H18N2 B14692850 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole CAS No. 24716-27-6](/img/structure/B14692850.png)
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole is a chemical compound that features both an indole and a dihydropyridine moiety. Indoles are significant heterocyclic systems found in many natural products and drugs, while dihydropyridines are known for their biological properties and are present in several pharmaceutical agents . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the dihydropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents like halogens for the indole ring and nucleophiles for the dihydropyridine moiety.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and dihydropyridine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole and dihydropyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dihydropyridine ring is known to interact with calcium channels, influencing cellular processes such as muscle contraction and neurotransmitter release . These interactions contribute to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole is unique due to its combination of indole and dihydropyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
24716-27-6 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
3-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-indole |
InChI |
InChI=1S/C15H18N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h1-4,6-7,12,16H,5,8-11H2 |
Clave InChI |
ICORRYRZEHWNOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1)CCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
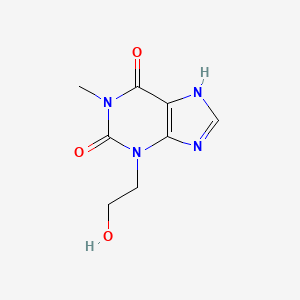

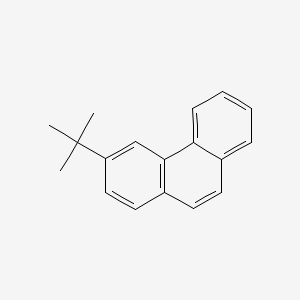
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
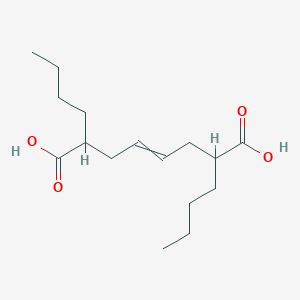
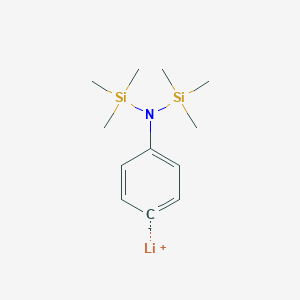
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
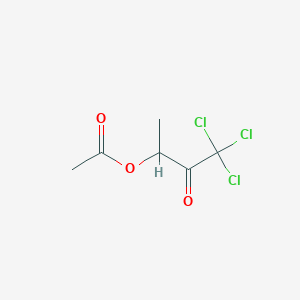

![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)


